Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl) phosphate
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Overview
Description
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl) phosphate is a fluorinated compound known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. It is commonly used in various industrial applications due to its hydrophobic and oleophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl) phosphate typically involves the reaction of a fluorinated alcohol with phosphorus oxychloride, followed by neutralization with ammonium hydroxide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl) phosphate primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis and condensation reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which facilitate the substitution and hydrolysis processes. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound can yield fluorinated alcohols and phosphoric acid derivatives.
Scientific Research Applications
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl) phosphate has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical processes due to its unique surface-active properties.
Biology: Employed in the study of membrane proteins and lipid bilayers, as its fluorinated structure can mimic biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of water-repellent and oil-repellent coatings, as well as in the formulation of specialty lubricants and greases.
Mechanism of Action
The mechanism of action of ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl) phosphate is primarily based on its ability to interact with hydrophobic and oleophobic surfaces. The compound’s fluorinated chains create a barrier that repels water and oil, making it highly effective in applications requiring surface protection. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic domains in proteins.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another fluorinated compound with similar hydrophobic properties, used in coatings and surface treatments.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate: Known for its use in polymerization processes to create highly fluorinated polymers.
Uniqueness
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl) phosphate stands out due to its specific combination of fluorinated chains and phosphate groups, which provide a unique balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring both surface protection and chemical functionality.
Properties
CAS No. |
93776-25-1 |
---|---|
Molecular Formula |
C26H12F46NO4P |
Molecular Weight |
1307.3 g/mol |
IUPAC Name |
azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] phosphate |
InChI |
InChI=1S/C26H9F46O4P.H3N/c27-5(28,9(33,34)13(41,42)17(49,50)21(57,58)19(53,54)15(45,46)11(37,38)7(31,23(61,62)63)24(64,65)66)1-3-75-77(73,74)76-4-2-6(29,30)10(35,36)14(43,44)18(51,52)22(59,60)20(55,56)16(47,48)12(39,40)8(32,25(67,68)69)26(70,71)72;/h1-4H2,(H,73,74);1H3 |
InChI Key |
XHKCGZYCGBPERC-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
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